molecular formula C8H9N3 B1396053 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine CAS No. 936243-44-6

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B1396053
CAS RN: 936243-44-6
M. Wt: 147.18 g/mol
InChI Key: NEHBOXJWQVLSLC-UHFFFAOYSA-N
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Description

“2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C8H8N2. It has an average mass of 132.163 Da and a monoisotopic mass of 132.068741 Da . This compound belongs to the class of organic compounds known as pyrrolopyridines, which consists of a pyrrole ring fused to a pyridine .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .


Molecular Structure Analysis

The molecular structure of “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” can be analyzed using various spectroscopic techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” are primarily related to its role as a potent inhibitor of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” include a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Future Directions

The future directions for “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” are primarily focused on its potential as a cancer therapeutic. Its potent activities against FGFR1, 2, and 3 make it an attractive candidate for further development and optimization . Additionally, the PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHBOXJWQVLSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269564
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

CAS RN

936243-44-6
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936243-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 3
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 4
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2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
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2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 6
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

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